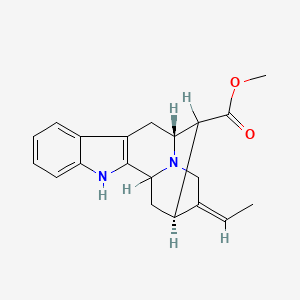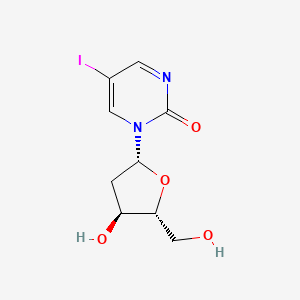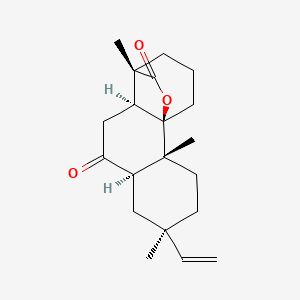
Pericyclivin
Übersicht
Beschreibung
Pericyclivine is a monoterpenoid indole alkaloid that has garnered significant interest due to its unique structural properties and potential applications in various fields. It is a naturally occurring compound found in certain plant species, particularly within the Apocynaceae family. The compound is known for its complex molecular structure, which includes multiple ring systems and functional groups that contribute to its diverse chemical behavior.
Wissenschaftliche Forschungsanwendungen
Pericyclivine has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying complex organic reactions and the behavior of indole alkaloids.
Biology: Pericyclivine and its derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of pericyclivine in treating various diseases, particularly those involving the nervous system.
Wirkmechanismus
Target of Action
Pericyclivine primarily targets the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
Pericyclivine acts as an antagonist to the Muscarinic acetylcholine receptors M1, M2, and M3 . By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that activates muscarinic receptors. This results in a balance between cholinergic and dopaminergic activity in the basal ganglia . Many of its effects are due to its pharmacologic similarities with atropine .
Result of Action
Pericyclivine’s antagonistic action on muscarinic receptors results in a variety of effects. It exerts an antispasmodic effect on smooth muscle, and may produce mydriasis (dilation of the pupil) and reduction in salivation . It is used to treat symptomatic Parkinsonism and extrapyramidal dysfunction caused by antipsychotic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pericyclivine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of sarpagan bridge enzymes, which catalyze the coupling reaction of specific intermediates to form the core structure of pericyclivine . The reaction conditions often require precise control of temperature, pH, and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of pericyclivine may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. This method can be more sustainable and cost-effective compared to traditional chemical synthesis. Additionally, advanced purification techniques, such as chromatography, are employed to isolate pericyclivine from complex mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: Pericyclivine undergoes various chemical reactions, including:
Oxidation: Pericyclivine can be oxidized to form pericyclivine-N-oxide, a derivative with altered chemical properties.
Reduction: Reduction reactions can modify the functional groups within pericyclivine, potentially leading to new derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane, depending on the specific reaction requirements.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pericyclivine, each with unique chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Ajmaline: Another monoterpenoid indole alkaloid with anti-arrhythmic properties.
Perivine: A structurally related compound with similar biosynthetic pathways.
Vobasine: Shares a similar core structure and is involved in related biosynthetic processes.
Uniqueness: Pericyclivine is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical modifications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
975-77-9 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
methyl (1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
VXRAIAAMNNTQES-RIVXQSEJSA-N |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC |
Isomerische SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C(=O)OC |
Kanonische SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pericyclivine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















